ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a complex organic compound with a unique structure that includes a fluorophenyl group, a benzofuro[3,2-d]pyrimidine core, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the ethyl ester functional group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group and ethyl ester functional group but has a simpler structure compared to ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.
4-aminopyrrolo[2,3-d]pyrimidine: This compound has a similar pyrimidine core but lacks the benzofuro and fluorophenyl groups.
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and a fused ring system
Properties
Molecular Formula |
C22H18FN3O6 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27) |
InChI Key |
WYFFGQGBPNQABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Origin of Product |
United States |
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